molecular formula C31H41N3O6 B611522 Tyropeptin A-4 CAS No. 688737-89-5

Tyropeptin A-4

Cat. No. B611522
M. Wt: 551.68
InChI Key: OHEAMPJRQIBBHO-TXJYOHDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyropeptin A-4 is a proteasome inhibitor.

Scientific Research Applications

Proteasome Inhibition and Derivative Synthesis

Tyropeptin A, including its derivatives, has been studied for its role as a potent inhibitor of the mammalian 20S proteasome. Researchers have synthesized derivatives of tyropeptin A to enhance its inhibitory potency. One such derivative, TP-104, demonstrated a significant enhancement in inhibitory potency compared to tyropeptin A itself (Momose et al., 2005). Another study confirmed the enhanced potency of TP-104 and its specific inhibition of the chymotrypsin-like activity of the 20S proteasome (Momose et al., 2005).

Cellular Impact and Potential Therapeutic Applications

Tyropeptin A has been shown to inhibit intracellular proteasome activity in a dose-dependent manner in PC12 cells, suggesting its potential in neurological applications (Momose et al., 2002). It also demonstrated anti-trypanosomal activity, indicating its potential use in developing drugs for trypanosomiasis, a disease caused by Trypanosoma parasites (Steverding et al., 2006).

Drug Development and Antitumor Effects

Derivatives of tyropeptin, particularly tyropeptin-boronic acid derivatives, have been explored for their antitumor effects. These derivatives have shown potent inhibitory activity and potential as antitumor agents, especially against human multiple myeloma (Momose et al., 2017).

Structure-Activity Relationship Studies

The structure-activity relationship of tyropeptin and its boronic acid derivatives has been investigated to understand their potent inhibitory activity against the proteasome and cytotoxicity (Watanabe et al., 2010).

properties

CAS RN

688737-89-5

Product Name

Tyropeptin A-4

Molecular Formula

C31H41N3O6

Molecular Weight

551.68

IUPAC Name

(2S)-2-((2S)-2-(2-cyclohexylacetamido)-3-(4-hydroxyphenyl)-N-(1-(4-hydroxyphenyl)-3-oxopropan-2-yl)propanamido)-3-methylbutanamide

InChI

InChI=1S/C31H41N3O6/c1-20(2)29(30(32)39)34(24(19-35)16-22-8-12-25(36)13-9-22)31(40)27(17-23-10-14-26(37)15-11-23)33-28(38)18-21-6-4-3-5-7-21/h8-15,19-21,24,27,29,36-37H,3-7,16-18H2,1-2H3,(H2,32,39)(H,33,38)/t24?,27-,29-/m0/s1

InChI Key

OHEAMPJRQIBBHO-TXJYOHDVSA-N

SMILES

CC(C)[C@@H](C(N)=O)N(C([C@H](CC1=CC=C(O)C=C1)NC(CC2CCCCC2)=O)=O)C(C=O)CC3=CC=C(O)C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Tyropeptin A-4;  Tyropeptin A 4;  Tyropeptin A4;  TP-101;  TP 101;  TP101; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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